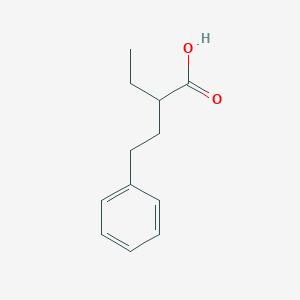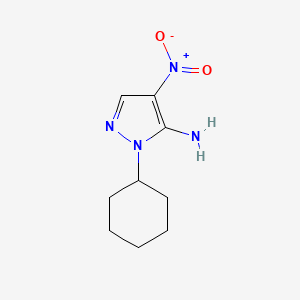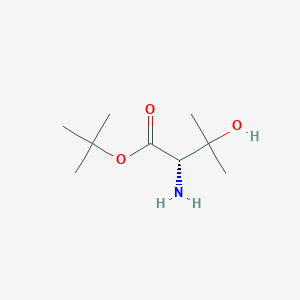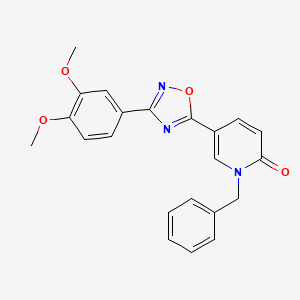
2-Ethyl-4-phenylbuttersäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Ethyl-4-phenyl-butyric acid” is a derivative of butyric acid . It is a fatty acid that demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders .
Synthesis Analysis
The synthesis of “2-Ethyl-4-phenyl-butyric acid” involves the reaction of benzene with butyrolactone in the presence of aluminum chloride, followed by neutralization with base . Another method involves the bioreduction of ethyl 2-oxo-4-phenylbutyrate, which yields ethyl ®-2-hydroxy-4-phenylbutanoate .
Molecular Structure Analysis
“2-Ethyl-4-phenyl-butyric acid” contains a total of 30 bonds; 14 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Chemical Reactions Analysis
“2-Ethyl-4-phenyl-butyric acid” has been used as a selective inhibitor of endoplasmic reticulum stress (ERS) . It can also be used as a reactant in the synthesis of 1-Tetralone using a Lewis acid catalyst .
Physical And Chemical Properties Analysis
“2-Ethyl-4-phenyl-butyric acid” is moderately toxic by ingestion and skin contact. It is an irritant to skin and mucous membranes . It has a flash point of 110 °C / > 230 °F .
Wissenschaftliche Forschungsanwendungen
Neuroprotektive Wirkungen
2-Ethyl-4-phenylbuttersäure und ihre Derivate haben sich als neuroprotektiv erwiesen . Sie sind potenzielle Therapeutika für neurodegenerative Erkrankungen wie Alzheimer und Parkinson . Diese Verbindungen verbessern die Entfaltung von Proteinen und unterdrücken ihre Aggregation, was zu einer schützenden Wirkung gegen durch ER-Stress induzierten neuronalen Zelltod führt .
Inhibitor von ER-Stress (ERS)
This compound wurde als selektiver Inhibitor von ER-Stress (ERS) verwendet . ERS ist ein zellulärer Prozess, der zu Apoptose führen kann, wenn er nicht richtig reguliert wird, und diese Verbindung hilft, ihn zu kontrollieren .
Synthese von Angiotensin-Converting-Enzym (ACE)-Inhibitoren
Optisch aktives Ethyl ®-2-Hydroxy-4-phenylbutyrat, ein Derivat der this compound, ist ein wichtiger chiraler Baustein für die Synthese von Angiotensin-Converting-Enzym (ACE)-Inhibitoren wie Benazepril, Enalapril und Lisinopril .
Behandlung von Harnstoffzyklusstörungen
This compound wird unter dem Handelsnamen Buphenyl zur Behandlung von Harnstoffzyklusstörungen eingesetzt . Der Harnstoffzyklus ist ein Prozess, bei dem die Leber Ammoniak in Harnstoff umwandelt, der dann mit dem Urin ausgeschieden wird. Störungen dieses Zyklus können zu schädlichen Ammoniakspiegeln im Körper führen .
Organische Zwischenprodukte
This compound wird als organisches Zwischenprodukt verwendet . Organische Zwischenprodukte sind Verbindungen, die zur Herstellung anderer Verbindungen verwendet werden .
Hemmungsaktivität gegen Histon-Deacetylasen (HDACs)
This compound zeigt eine hemmende Aktivität gegen Histon-Deacetylasen (HDACs) . HDACs sind Enzyme, die Acetylgruppen von einer ε-N-Acetyllysin-Aminosäure auf einem Histon entfernen, wodurch die Histone die DNA fester umschließen können .
Wirkmechanismus
Target of Action
2-Ethyl-4-phenyl-butyric acid, a derivative of phenylbutyric acid , primarily targets the endoplasmic reticulum stress (ERS) pathway . It acts as a chemical chaperone, relieving inflammation and managing chronic urea cycle disorders due to deficiencies in specific enzymes .
Mode of Action
The compound interacts with its targets by inhibiting cell proliferation, invasion, and migration, and inducing apoptosis in certain cell types . It also inhibits protein isoprenylation, depletes plasma glutamine, and increases the production of fetal hemoglobin through the transcriptional activation of the gamma-globin gene .
Biochemical Pathways
The biochemical pathways affected by 2-Ethyl-4-phenyl-butyric acid are primarily related to the metabolism of cysteine, tyrosine, proline, isoleucine, and other amino acids . These amino acids are metabolized to yield pyruvic acid and acetyl-CoA, leading to the production of acetic acid, butyric acid, and hexanoic acid . Furthermore, phenylalanine undergoes metabolism, resulting in the production of phenylacetaldehyde, phenylacetic acid, and phenylacetic acid ethyl ester .
Pharmacokinetics
Its parent compound, phenylbutyric acid, is a fatty acid naturally produced by colonic bacteria fermentation . It is used to treat genetic metabolic syndromes, neuropathies, and urea cycle disorders
Result of Action
The molecular and cellular effects of 2-Ethyl-4-phenyl-butyric acid’s action include the amelioration of unfolded proteins and the suppression of their aggregation, which result in protective effects against endoplasmic reticulum stress-induced neuronal cell death . It also exhibits inhibitory activity against histone deacetylases (HDACs) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-4-phenyl-butyric acid. For instance, in the production of Chinese strong-flavor Baijiu, a comprehensive metaproteomic analysis of fermented grains in the long fermentation period led to the identification of 44 plant proteins and 1460 microbial proteins . Following 12 days of fermentation, bacterial proteins exhibited a rapid surge, constituting the predominant components of fermented grains proteins . This indicates that the microbial environment can significantly influence the action of the compound.
Biochemische Analyse
Biochemical Properties
It is known that butyric acid derivatives, such as 4-phenylbutyric acid, have a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone . They are involved in various biochemical reactions and interact with several enzymes, proteins, and other biomolecules .
Cellular Effects
It is known that butyric acid derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . They have been shown to affect various types of cells and cellular processes .
Molecular Mechanism
It is known that butyric acid derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that butyric acid derivatives can have varying effects at different dosages .
Metabolic Pathways
It is known that butyric acid derivatives can interact with various enzymes or cofactors .
Transport and Distribution
It is known that butyric acid derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that butyric acid derivatives can be directed to specific compartments or organelles .
Eigenschaften
IUPAC Name |
2-ethyl-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-2-11(12(13)14)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMRHYQFTOZULH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC1=CC=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31161-72-5 |
Source


|
| Record name | 2-ethyl-4-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2377182.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377184.png)


![8-Methyl-3-{[2-(propan-2-yl)pyrimidin-4-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2377187.png)
![1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2377189.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(2-chloro-4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2377191.png)
![Methyl 1-allyl-2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2377192.png)
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2377194.png)
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2377195.png)
